molecular formula C10H8BrNO B1267168 7-Bromo-4-methylquinolin-2(1h)-one CAS No. 89446-51-5

7-Bromo-4-methylquinolin-2(1h)-one

Cat. No.: B1267168
CAS No.: 89446-51-5
M. Wt: 238.08 g/mol
InChI Key: VLVDHSVVOTZPAH-UHFFFAOYSA-N
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Description

7-Bromo-4-methylquinolin-2(1H)-one is a chemical compound with the molecular formula C10H8BrNO. It belongs to the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of a bromine atom and a methyl group on the quinoline ring enhances its chemical reactivity and potential for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-4-methylquinolin-2(1H)-one typically involves the bromination of 4-methylquinolin-2(1H)-one. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform. The reaction conditions usually require heating to facilitate the bromination process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reagents. Continuous flow reactors and automated systems can be employed to ensure consistent quality and yield of the product.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-4-methylquinolin-2(1H)-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.

    Coupling Reactions: It can participate in coupling reactions like Suzuki or Heck coupling to form biaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium methoxide, potassium thiolate, or primary amines in polar solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts, base (e.g., potassium carbonate), and solvents like toluene or DMF.

Major Products Formed

    Substitution: Formation of 4-methylquinolin-2(1H)-one derivatives with various substituents.

    Oxidation: Formation of quinoline N-oxides.

    Reduction: Formation of dihydroquinoline derivatives.

    Coupling: Formation of biaryl compounds with extended conjugation.

Scientific Research Applications

7-Bromo-4-methylquinolin-2(1H)-one has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, including anticancer, antimicrobial, and anti-inflammatory compounds.

    Biological Studies: The compound is used in the study of enzyme inhibition, receptor binding, and cellular signaling pathways.

    Material Science: It is employed in the development of organic semiconductors and light-emitting materials.

    Chemical Biology: The compound is used as a probe to study biological processes and interactions at the molecular level.

Mechanism of Action

The mechanism of action of 7-Bromo-4-methylquinolin-2(1H)-one depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The bromine atom and the quinoline core can interact with biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking, leading to modulation of biological activity.

Comparison with Similar Compounds

Similar Compounds

    4-Methylquinolin-2(1H)-one: Lacks the bromine atom, resulting in different reactivity and biological activity.

    7-Chloro-4-methylquinolin-2(1H)-one: Similar structure but with a chlorine atom instead of bromine, leading to different chemical properties.

    7-Bromoquinolin-2(1H)-one:

Uniqueness

7-Bromo-4-methylquinolin-2(1H)-one is unique due to the presence of both a bromine atom and a methyl group on the quinoline ring. This combination enhances its chemical reactivity and potential for diverse applications in medicinal chemistry, material science, and biological studies.

Properties

IUPAC Name

7-bromo-4-methyl-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO/c1-6-4-10(13)12-9-5-7(11)2-3-8(6)9/h2-5H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLVDHSVVOTZPAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC2=C1C=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50303614
Record name 7-bromo-4-methylquinolin-2(1h)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50303614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89446-51-5
Record name 89446-51-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159382
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 7-bromo-4-methylquinolin-2(1h)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50303614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-bromo-4-methyl-1,2-dihydroquinolin-2-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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